
XEN445
Overview
Description
XEN445 is a potent and selective inhibitor of endothelial lipase, with an IC50 value of 0.237 micromolar. It exhibits good absorption, distribution, metabolism, and excretion properties, making it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
XEN445 can be synthesized from commercially available chemicals. The synthesis involves the preparation of (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high level of purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities for research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, ensuring that the compound maintains its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
XEN445 primarily undergoes inhibition reactions, specifically targeting endothelial lipase. It demonstrates high selectivity over hepatic and lipoprotein lipases .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include pyridine, trifluoromethylbenzoic acid, and various solvents like DMSO and ethanol. The reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yield and purity .
Major Products Formed
The major product formed from the synthesis of this compound is (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, which is the active compound used in various research applications .
Scientific Research Applications
Cardiovascular Disease
XEN445 has been primarily studied for its effects on HDL cholesterol levels, which are critical in managing cardiovascular health.
- In Vivo Studies : In animal models, this compound demonstrated efficacy in raising plasma HDL cholesterol concentrations. A study reported that oral administration at a dose of 30 mg/kg twice daily for three days resulted in an 18% increase in total plasma cholesterol and a 16% increase in HDL cholesterol levels in wild-type mice .
Study | Dose | Duration | Result |
---|---|---|---|
Sun et al., 2013 | 30 mg/kg b.i.d. | 3 days | 18% increase in total plasma cholesterol, 16% increase in HDL cholesterol |
Cancer Treatment
Recent research has expanded the applications of this compound into oncology, particularly concerning triple-negative breast cancer (TNBC).
- Cell Viability and Proliferation : this compound has been shown to preferentially inhibit the proliferation of LIPG-expressing TNBC cells. In vitro studies indicated that treatment with this compound significantly reduced cell viability in LIPG-expressing cell lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer cell lines .
Cell Line | Concentration (μM) | Effect on Viability |
---|---|---|
MCF10DCIS | ≥100 | Significant inhibition |
MDA-MB-468 | 200-250 | Significant inhibition |
MCF7 (LIPG-deficient) | - | Minimal effect |
- Mechanism of Action : The mechanism involves G1 cell cycle arrest, indicating that this compound may alter the cell cycle progression of LIPG-expressing cells, thereby inhibiting their growth .
Potential Side Effects and Considerations
While this compound shows promise as a therapeutic agent, ongoing research is necessary to fully understand its safety profile and any potential side effects associated with its use.
Case Study 1: Efficacy in Animal Models
A study conducted by Sun et al. (2013) evaluated the pharmacokinetics and pharmacodynamics of this compound in mice. The results indicated that after treatment with this compound, there was a notable increase in HDL cholesterol levels without significant adverse effects observed during the study period .
Case Study 2: Impact on TNBC Cell Lines
Research published in Nature demonstrated that treatment with this compound led to decreased viability and enhanced invasiveness of TNBC cells via a LIPG-dependent mechanism. This suggests that while this compound inhibits proliferation, it may inadvertently promote invasiveness under certain conditions .
Mechanism of Action
XEN445 exerts its effects by selectively inhibiting endothelial lipase, an enzyme involved in the hydrolysis of phospholipids in high-density lipoprotein cholesterol. By inhibiting this enzyme, this compound increases the levels of high-density lipoprotein cholesterol in the plasma, which is beneficial for cardiovascular health . The molecular targets of this compound include the active site of endothelial lipase, where it binds and prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
Lipoprotein Lipase Inhibitors: These compounds inhibit lipoprotein lipase, another enzyme involved in lipid metabolism, but they lack the selectivity for endothelial lipase that XEN445 possesses
Hepatic Lipase Inhibitors: These inhibitors target hepatic lipase, which also plays a role in lipid metabolism, but again, they do not exhibit the same selectivity for endothelial lipase as this compound
Uniqueness of this compound
This compound is unique due to its high selectivity for endothelial lipase over other lipases, such as hepatic and lipoprotein lipases. This selectivity makes it a valuable tool for studying the specific role of endothelial lipase in lipid metabolism and for developing targeted therapies for cardiovascular diseases .
Biological Activity
XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.
This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .
Inhibition of LIPG Activity
Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.
Cell Viability and Proliferation
This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .
Cell Cycle Arrest
Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.
Impact on Cancer Stem Cells
This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .
In Vivo Efficacy
In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .
Summary of Findings
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of XEN445 in modulating lipid metabolism pathways?
this compound acts as a dual inhibitor, targeting both endothelial lipase (LIPG) and cholesteryl ester transfer protein (CETP) . It suppresses LIPG phospholipase activity (IC₅₀ = 0.237 µM), reducing lipid hydrolysis and tumor growth in basal-like triple-negative breast cancer models . Concurrently, it inhibits CETP to elevate plasma HDL cholesterol in mice . Methodologically, confirmatory assays include in vitro enzymatic activity tests (e.g., fluorometric LIPG assays) and in vivo lipid profiling via HPLC .
Q. Which experimental models are most effective for studying this compound’s inhibitory effects?
- In vitro : Use LIPG-overexpressing cell lines (e.g., MDA-MB-231) to assess proliferation and epithelial-mesenchymal transition (EMT) suppression via dose-response curves (e.g., 0–100 µM this compound) .
- In vivo : Mouse models with diet-induced dyslipidemia are optimal for evaluating CETP inhibition and HDLc modulation . Zebrafish embryos and adult mice are also used to study lipoprotein lipase (LPL) inhibition at higher concentrations (e.g., 500 µM) .
Q. How is the inhibitory potency (IC₅₀) of this compound determined experimentally?
- Step 1 : Perform serial dilutions of this compound (e.g., 0.1–100 µM) in enzymatic assays (e.g., LIPG activity measured via fluorescence).
- Step 2 : Plot log₂(this compound concentration) against log₂(enzyme activity) to derive a linear regression slope, which quantifies inhibition efficacy .
- Validation : Compare results with positive controls (e.g., Orlistat for general lipase inhibition) .
Q. What pharmacokinetic (PK) properties make this compound suitable for preclinical studies?
this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, including:
- High oral bioavailability in murine models.
- Plasma half-life (>6 hours) sufficient for sustained CETP inhibition .
- Selectivity for LIPG over related lipases (e.g., <50% inhibition of LPL at 500 µM) .
Advanced Research Questions
Q. How to resolve contradictions in reported enzymatic targets (CETP vs. LIPG) of this compound?
Discrepancies arise from assay-specific conditions:
- CETP inhibition : Observed in lipid-rich plasma environments (e.g., mouse dyslipidemia models) .
- LIPG inhibition : Dominates in tumor microenvironments with elevated phospholipid turnover . Methodological recommendation : Conduct parallel assays under both conditions to map context-dependent target engagement.
Q. What experimental design optimizes this compound dosing for in vivo efficacy without off-target effects?
- Dose titration : Start with 10 mg/kg (oral) to assess HDLc elevation, incrementally increasing to 30 mg/kg while monitoring liver enzymes for toxicity .
- Temporal analysis : Administer this compound pre- and post-tumor implantation to isolate prophylactic vs. therapeutic effects .
- Control for selectivity : Include LPL activity assays at 500 µM to rule out nonspecific lipase inhibition .
Q. Can this compound synergize with other lipid-modulating agents (e.g., statins) in combinatorial therapies?
- Hypothesis testing : Co-administer this compound (10 mg/kg) with atorvastatin (5 mg/kg) in dyslipidemic mice.
- Metrics : Compare HDLc levels, tumor volume, and lipid droplet formation vs. monotherapy groups .
- Data interpretation : Use ANOVA with post-hoc Tukey tests to identify synergistic interactions (p<0.05).
Q. How does this compound influence spatial lipid distribution in cellular models?
- Method : Treat LIPG-overexpressing cells with this compound (IC₅₀ concentration) and image lipid droplets via confocal microscopy (Nile Red staining).
- Analysis : Quantify droplet size/distribution using ImageJ; correlate with EMT markers (e.g., E-cadherin loss) .
- Advanced tool : Pair with lipidomic profiling (LC-MS) to identify altered phospholipid species .
Q. Critical Considerations for Researchers
- Contradictory findings : Always validate this compound’s primary target (LIPG vs. CETP) using context-specific assays .
- Concentration thresholds : Avoid exceeding 100 µM in vitro to minimize off-target LPL inhibition .
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, particularly in tumor models .
For further methodological rigor, consult protocols from Beilstein Journal of Organic Chemistry on experimental reproducibility .
Properties
IUPAC Name |
2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRERFNOKZQLO-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.